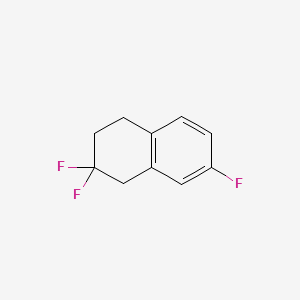
oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: is a synthetic organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an alkyne group (oct-1-yn-3-yl), a dichlorophenoxy group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process:
-
Formation of Oct-1-yn-3-ol: : The starting material, oct-1-yne, undergoes a hydroboration-oxidation reaction to form oct-1-yn-3-ol.
Reaction Conditions: Hydroboration with borane-tetrahydrofuran complex followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide.
-
Synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: : This intermediate is prepared by nitration of 5-(2,4-dichlorophenoxy)benzoic acid.
Reaction Conditions: Nitration using a mixture of concentrated sulfuric acid and nitric acid.
-
Esterification: : The final step involves the esterification of oct-1-yn-3-ol with 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
Reaction Conditions: Esterification using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The alkyne group in oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo oxidation to form diketones or carboxylic acids.
Reagents and Conditions: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
-
Reduction: : The nitro group can be reduced to an amine.
Reagents and Conditions: Catalytic hydrogenation using palladium on carbon or reduction with iron and hydrochloric acid.
-
Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Oct-1-yn-3-yl 2-nitrobenzoate: Lacks the dichlorophenoxy group, leading to different chemical and biological properties.
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic Acid: Lacks the ester linkage, affecting its reactivity and applications.
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)benzoate: Lacks the nitro group, resulting in different chemical behavior.
Uniqueness
Oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the combination of its alkyne, dichlorophenoxy, and nitrobenzoate moieties. This combination imparts specific reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57729-25-6 |
|---|---|
Molecular Formula |
C21H19Cl2NO5 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
oct-1-yn-3-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C21H19Cl2NO5/c1-3-5-6-7-15(4-2)29-21(25)17-13-16(9-10-19(17)24(26)27)28-20-11-8-14(22)12-18(20)23/h2,8-13,15H,3,5-7H2,1H3 |
InChI Key |
RLPMQLBYZITAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


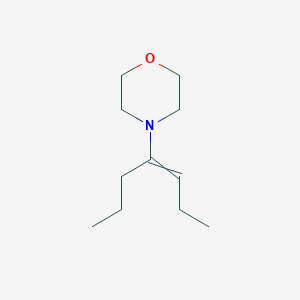

![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)

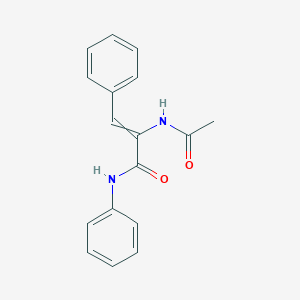
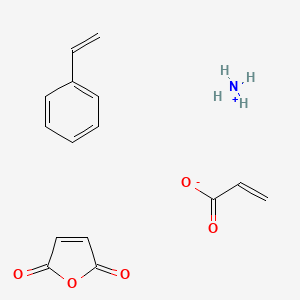
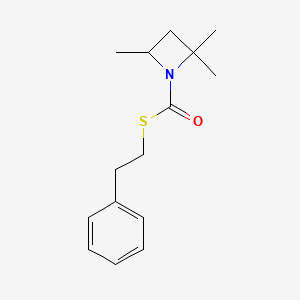
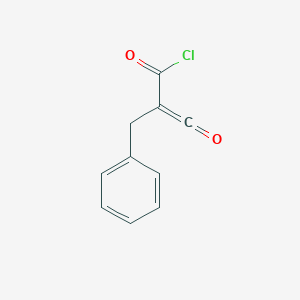
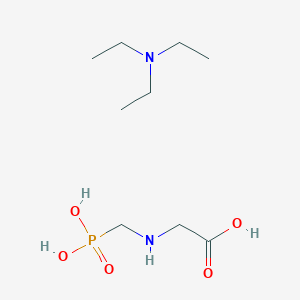
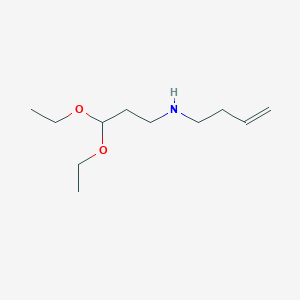
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
